2,2,4-trimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentanal is an organic compound with the molecular formula C8H16O. It is an aldehyde derived from 2,2,4-trimethylpentane, also known as isooctane. This compound is of interest in various chemical processes and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentanal can be synthesized through several methods. One common method involves the oxidation of 2,4,4-trimethyl-1-pentene using chromyl chloride in dichloromethane. The reaction is carried out at low temperatures (0-5°C) to control the reaction rate and prevent overoxidation . Another method involves the catalytic isomerization of 1,2-epoxy-2,4,4-trimethylpentane in both liquid and gas phases .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 2,4,4-trimethyl-1-pentene with chromium trioxide in acetic anhydride . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethylpentanal has several applications in scientific research:
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2,2,4-Trimethylpentanal can be compared with other similar compounds such as:
2,2,4-Trimethylpentane:
2,3,4-Trimethylpentane: Another isomer of octane with different branching and reactivity.
2,2-Dimethylbutane: A smaller hydrocarbon with similar branching but different chemical properties.
The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and applications compared to its hydrocarbon counterparts.
Properties
CAS No. |
70027-95-1 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.